molecular formula C17H16N4O4S2 B11246384 Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B11246384
M. Wt: 404.5 g/mol
InChI Key: NDYMCCWKHUFIHF-UHFFFAOYSA-N
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Description

Ethyl 4-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound that features a combination of benzothiazole, carbamoyl, sulfanyl, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of Benzothiazole Derivative: Starting with 2-aminobenzenethiol, which undergoes cyclization with carbon disulfide and an alkyl halide to form the benzothiazole ring.

    Carbamoylation: The benzothiazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.

    Thioether Formation: The carbamoyl benzothiazole is reacted with a thiol compound to form the thioether linkage.

    Pyrimidine Ring Formation: The final step involves the condensation of the thioether with a pyrimidine precursor under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzothiazole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole and pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Influencing cellular pathways by interacting with key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole moiety, which is known for its diverse biological activities. Its molecular formula is C22H22N4O4SC_{22}H_{22}N_4O_4S, with a molecular weight of approximately 430.56 g/mol.

Research indicates that compounds containing the benzo[d]thiazole structure often exhibit multiple mechanisms of action, including:

  • Antimicrobial Activity : Many derivatives show significant antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell wall synthesis or function.
  • Anticonvulsant Effects : Some studies have demonstrated that related compounds possess anticonvulsant properties, potentially acting through GABAergic pathways to inhibit seizure activity .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Research shows that derivatives of benzo[d]thiazole exhibit promising antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Compounds similar to this one have been tested against various cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Study 1: Anticonvulsant Activity

A study evaluated several benzothiazole derivatives for their anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that certain derivatives had significant protective indices compared to standard anticonvulsants like sodium valproate, suggesting the potential for developing new treatments for epilepsy .

Study 2: Antimicrobial Efficacy

In another investigation, derivatives of ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine were tested against various bacterial strains. The results demonstrated a broad spectrum of activity, with some compounds exhibiting potency comparable to established antibiotics .

Data Table: Summary of Biological Activities

Activity Tested Compounds Results Reference
AntimicrobialBenzothiazole DerivativesSignificant antibacterial activity against Gram-positive and Gram-negative bacteria
AnticonvulsantEthyl DerivativesHigher protective index than sodium valproate in MES test
CytotoxicityVarious DerivativesInduction of apoptosis in cancer cell lines

Properties

Molecular Formula

C17H16N4O4S2

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H16N4O4S2/c1-3-25-15(23)13-9(2)18-16(24)21-14(13)26-8-12(22)20-17-19-10-6-4-5-7-11(10)27-17/h4-7H,3,8H2,1-2H3,(H,18,21,24)(H,19,20,22)

InChI Key

NDYMCCWKHUFIHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C

Origin of Product

United States

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